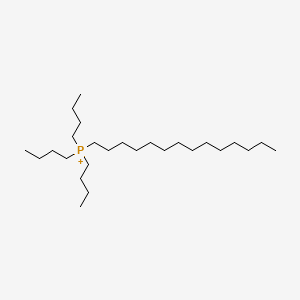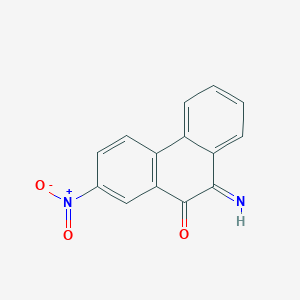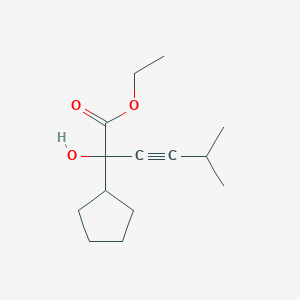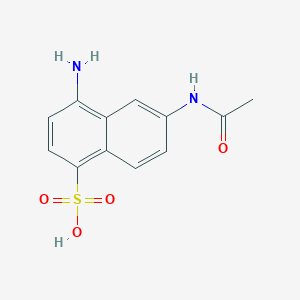
6-Acetamido-4-aminonaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetamido-4-aminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of an acetamido group, an amino group, and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various fields, including dye synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-aminonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration and reduction processes. The general steps are as follows:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated naphthalene undergoes nitration to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetamido-4-aminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group back to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Acetamido-4-aminonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Acetamido-4-aminonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-naphthalenesulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
6-Acetamido-4-aminonaphthalene-1-sulfonic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it valuable in specific applications where its particular reactivity and solubility are advantageous.
Propiedades
Número CAS |
93239-57-7 |
|---|---|
Fórmula molecular |
C12H12N2O4S |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
6-acetamido-4-aminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-7(15)14-8-2-3-9-10(6-8)11(13)4-5-12(9)19(16,17)18/h2-6H,13H2,1H3,(H,14,15)(H,16,17,18) |
Clave InChI |
WQQRSRIMPCLKLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=CC(=C2C=C1)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)


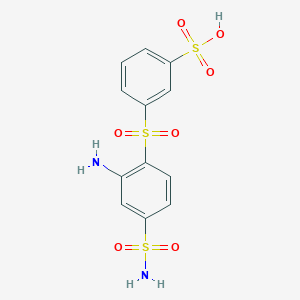
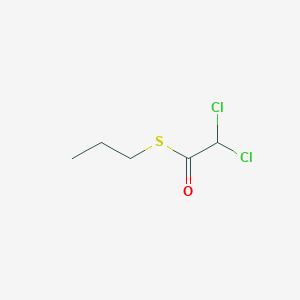
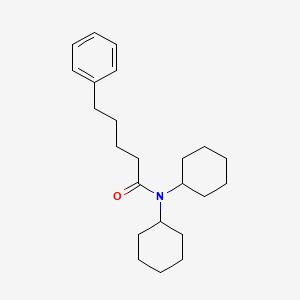
![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)

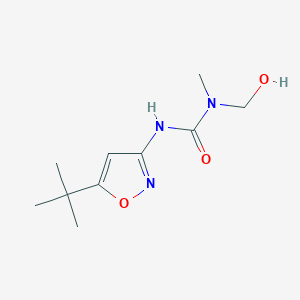
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)
